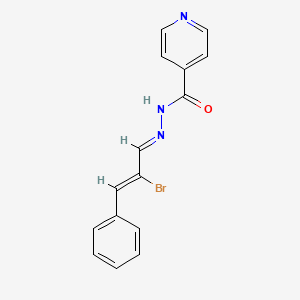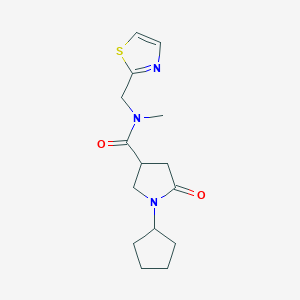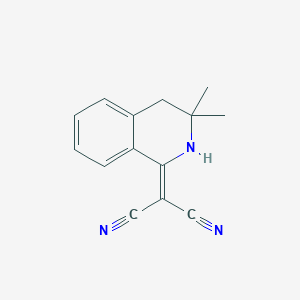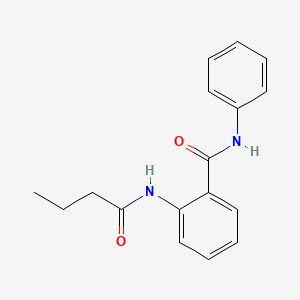
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)isonicotinohydrazides involves the reaction of isonicotinohydrazide with aldehydes or ketones in the presence of suitable catalysts. Studies have described the use of isonicotinic acid hydrazide, 2-aminopyridine, and various aldehydes or bromides for synthesizing a range of similar compounds. For example, the preparation of related compounds has been demonstrated through the condensation of isonicotinic acid hydrazide with different aldehydes in ethanol, highlighting the flexibility of the synthetic approach (Raval et al., 2011).
Molecular Structure Analysis
The molecular structure of isonicotinohydrazide derivatives, including N'-(2-bromo-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide, has been extensively characterized by IR, NMR (1H and 13C), and X-ray diffraction techniques. These analyses confirm the expected structural features and provide insights into the geometry and electronic structure of the molecules. For instance, the crystal structure of related compounds has been determined, showing the presence of hydrogen bonds and π···π interactions, which are crucial for the stability of these molecules (Zhu et al., 2018).
Chemical Reactions and Properties
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide and its analogs participate in various chemical reactions, including complexation with metals, oxidation, and reduction processes. These reactions are influenced by the electronic structure and the presence of functional groups that facilitate interactions with other chemical entities. Studies have shown that these compounds can form complexes with metals such as vanadium and lanthanides, demonstrating their potential as ligands in coordination chemistry (Xiong & Li, 2014).
Physical Properties Analysis
The physical properties of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the molecular structure and the interactions between molecules. The crystalline structure, in particular, has been analyzed through X-ray diffraction, revealing insights into the arrangement of molecules in the solid state (Syed Abuthahir et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to understanding the behavior of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide in various environments. These properties are influenced by the molecular structure and functional groups present in the compound. Research has explored the antioxidant and antimicrobial activities of similar compounds, highlighting their chemical reactivity and potential applications in various domains (Malhotra et al., 2012).
Propiedades
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-14(10-12-4-2-1-3-5-12)11-18-19-15(20)13-6-8-17-9-7-13/h1-11H,(H,19,20)/b14-10-,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVRJAPVORJLJS-FJYMYNMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC=NC=C2)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329371 | |
| Record name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
24247-54-9 | |
| Record name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5613789.png)
![1-methyl-4-(3-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}propanoyl)piperazine](/img/structure/B5613795.png)
![2-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide](/img/structure/B5613797.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5613799.png)
![6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1,3-benzothiazole](/img/structure/B5613800.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613802.png)
![N-[1-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5613810.png)
![methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate](/img/structure/B5613822.png)
![1-(2-furoyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}piperazine](/img/structure/B5613830.png)
![9-allyl-4-(1-ethylpiperidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5613836.png)
![5-[(5-methyl-2-furyl)methylene]-3-{[(5-methyl-2-furyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5613860.png)
